

O-Desmethyltramadol HCl: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O*-Desmethyltramadol hydrochloride

Cat. No.: B1140644

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyltramadol (O-DSMT) is the principal active metabolite of the synthetic opioid analgesic, tramadol. As the primary contributor to the analgesic effect of its parent compound, a thorough understanding of the physicochemical properties of its hydrochloride salt (O-Desmethyltramadol HCl) is paramount for research, drug development, and formulation. This technical guide provides an in-depth overview of the core physicochemical characteristics of O-Desmethyltramadol HCl, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and experimental workflows.

Physicochemical Properties

The physicochemical properties of O-Desmethyltramadol HCl are summarized in the tables below. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development.

Table 1: General and Physical Properties of O-Desmethyltramadol HCl

Property	Value	Source(s)
Chemical Name	3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol; hydrochloride	
Molecular Formula	C ₁₅ H ₂₄ ClNO ₂	
Molecular Weight	285.81 g/mol	
Appearance	White to off-white solid/crystalline powder	
Melting Point	141-142 °C ((-)-isomer); 256-257 °C ((--)-isomer)	

Note on Melting Point: The significant variation in reported melting points is likely attributable to the presence of different stereoisomers of O-Desmethyltramadol. The compound has two chiral centers, leading to the possibility of four stereoisomers. The specific isomeric composition of the sample being tested will significantly influence its melting point.

Table 2: Solubility and Partitioning Properties of O-Desmethyltramadol HCl

Property	Value	Source(s)
Solubility in Water	Soluble	
Solubility in Methanol	Soluble, Slightly Soluble	
Solubility in Ethanol	Soluble	
Solubility in Chloroform	Slightly Soluble	
Predicted pKa	10.00 ± 0.10	
Predicted LogP	2.3	

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of O-Desmethyltramadol HCl.

Melting Point Determination

Methodology: The melting point of O-Desmethyltramadol HCl can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.

- **Sample Preparation:** A small amount of the dry, powdered O-Desmethyltramadol HCl is packed into a capillary tube to a height of 2-4 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.
 - The heating rate is then slowed to 1-2°C per minute.
 - The temperature at which the substance begins to melt (the point of collapse) and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range should be narrow.

Solubility Determination

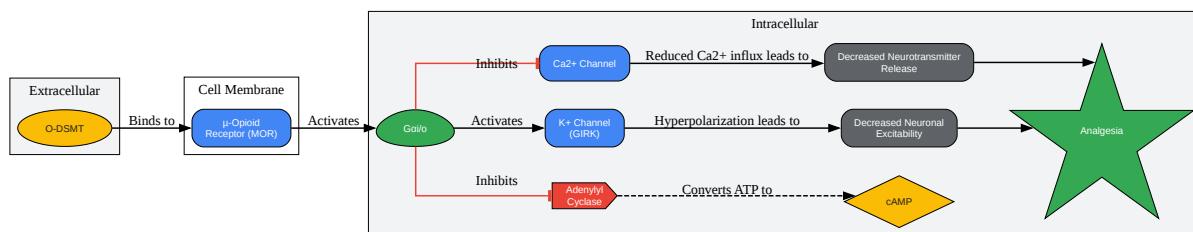
Methodology: The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in various solvents.

- **Materials:** O-Desmethyltramadol HCl, selected solvents (e.g., water, methanol, chloroform), flasks, a constant temperature shaker bath, and an appropriate analytical method for quantification (e.g., HPLC-UV).
- **Procedure:**

- An excess amount of O-Desmethyltramadol HCl is added to a known volume of the solvent in a flask.
- The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, the suspension is filtered to remove the undissolved solid.
- The concentration of O-Desmethyltramadol HCl in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- The experiment is performed in triplicate for each solvent.

Synthesis and Purification

Methodology: O-Desmethyltramadol can be synthesized from tramadol via O-demethylation. The resulting free base is then converted to the hydrochloride salt.

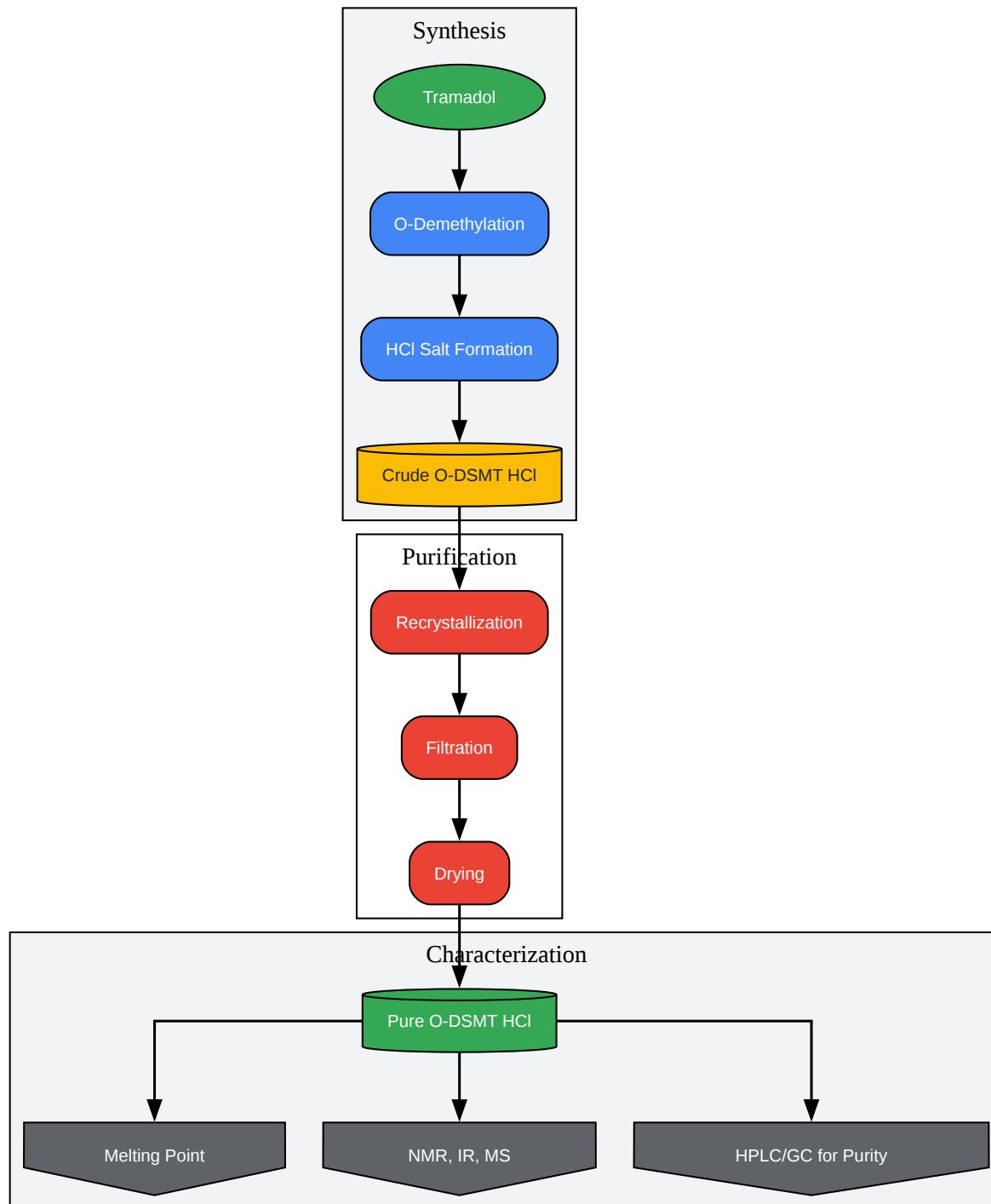

- Synthesis of O-Desmethyltramadol (Free Base):
 - Tramadol hydrochloride is converted to its free base.
 - The O-demethylation is carried out using a demethylating agent, such as dodecanethiol and sodium hydride in a suitable solvent like N,N-dimethylformamide (DMF).
 - The reaction mixture is heated and stirred for several hours.
 - After completion, the reaction is quenched, and the product is extracted with an organic solvent.
 - The organic layer is washed, dried, and the solvent is evaporated to yield crude O-Desmethyltramadol.
- Formation of the Hydrochloride Salt:
 - The crude O-Desmethyltramadol is dissolved in a suitable solvent (e.g., isopropanol).

- A solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) is added dropwise with stirring.
- The precipitated O-Desmethyltramadol HCl is collected by filtration, washed with a cold solvent, and dried under vacuum.
- Purification: The final product can be purified by recrystallization from an appropriate solvent system to achieve high purity.

Mandatory Visualizations

Signaling Pathway

O-Desmethyltramadol HCl exerts its primary analgesic effect through its interaction with the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of O-DSMT to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.



[Click to download full resolution via product page](#)

μ -Opioid Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of O-Desmethyltramadol HCl in a research setting.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [O-Desmethyltramadol HCl: A Comprehensive Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1140644#physicochemical-properties-of-o-desmethyltramadol-hcl\]](https://www.benchchem.com/product/b1140644#physicochemical-properties-of-o-desmethyltramadol-hcl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com